6-Bromo-3-nitropyridin-2-amine
Overview
Description
6-Bromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 6-Bromo-3-nitropyridin-2-amine involves a series of reactions. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-nitropyridin-2-amine can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine is instrumental in the synthesis of diverse heterocyclic compounds. Reactions involving bromo-nitropyridine derivatives have led to the synthesis of various heterocyclic structures, contributing to the field of medicinal and synthetic organic chemistry.
Physical And Chemical Properties Analysis
6-Bromo-3-nitropyridin-2-amine is a solid at room temperature. It has a molecular weight of 218.01 g/mol. The compound has a topological polar surface area of 84.7 Ų and a complexity of 160. It has one hydrogen bond donor count and four hydrogen bond acceptor counts .
Scientific Research Applications
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Drug Discovery and Organic Synthesis
- This compound is valuable for various applications, including drug discovery and organic synthesis.
- It’s used as a building block in the synthesis of more complex molecules.
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
-
Development of New Organic Compounds
- Its physical and chemical properties make it a potential candidate for the development of new organic compounds, especially those with pyridine rings.
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
-
Development of New Organic Compounds
- Its unique properties make it valuable for various applications, including the development of new organic compounds.
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
-
Development of New Organic Compounds
- Its unique properties make it valuable for various applications, including the development of new organic compounds.
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZIHANXVKUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477511 | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-nitropyridin-2-amine | |
CAS RN |
84487-04-7 | |
Record name | 6-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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